molecular formula C32H50O5 B8057143 [(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate

[(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate

Cat. No.: B8057143
M. Wt: 514.7 g/mol
InChI Key: ZWRMEASRJNFYBK-LGWPWJFFSA-N
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Description

The compound [(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with multiple methyl, hydroxy, and acetyl substituents. Its structure includes:

  • Pentamethyl groups (4,4,8,10,14 positions): Increase lipophilicity and metabolic stability.
  • 3-oxo and 17-acetyl groups: Common in synthetic steroids, influencing receptor binding and pharmacokinetics.

Properties

IUPAC Name

[(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-18(2)27(36)24(37-20(4)33)16-19(3)21-10-14-31(8)22(21)17-23(34)28-30(7)13-12-26(35)29(5,6)25(30)11-15-32(28,31)9/h18-19,23-25,28,34H,10-17H2,1-9H3/t19-,23+,24+,25+,28+,30+,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRMEASRJNFYBK-LGWPWJFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(CC(C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C(=O)C(C)C)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique stereochemistry and a complex cyclic structure which may contribute to its biological interactions. It has a molecular weight of approximately 682.9 g/mol and exhibits several functional groups that may influence its pharmacological properties.

Anti-inflammatory Properties

Research has indicated that similar compounds with pentamethylcyclopenta[a]phenanthrene structures exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various biological systems.

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance:

  • Case Study 1 : A derivative demonstrated significant cytotoxicity against breast cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation leading to apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase

Antioxidant Activity

The compound has shown potential antioxidant properties in vitro. It can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species.

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects against neurodegenerative diseases. The compound may inhibit neuroinflammation and promote neuronal survival under stress conditions.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in inflammation and cancer pathways.
  • Enzyme Inhibition : It could inhibit enzymes responsible for the synthesis of inflammatory mediators.
  • Gene Expression Regulation : The compound may alter the expression of genes involved in apoptosis and cell proliferation.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C36H62O9
  • Molecular Weight : 638.9 g/mol
  • IUPAC Name : [(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,...]

Physical Properties

The compound exhibits unique physical properties due to its complex structure which influence its biological activity and interactions with other compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to this acetate derivative exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit tumor growth by inducing apoptosis in cancer cells and modulating various signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Research has shown that the compound can reduce inflammation markers in vitro and in vivo. This is particularly relevant for conditions such as arthritis and other inflammatory diseases:

  • Clinical Trials : Preliminary trials have demonstrated reduced symptoms in patients with chronic inflammatory conditions when treated with related compounds .

Neuroprotective Properties

The neuroprotective effects of similar compounds have been explored in models of neurodegenerative diseases:

  • Cognitive Function : Studies suggest potential benefits in enhancing cognitive function and protecting against neurotoxicity .

Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity:

  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways which may lead to therapeutic benefits in metabolic disorders .

Drug Delivery Systems

Due to its structural complexity and stability:

  • Nanoparticle Formulations : The compound can be utilized in drug delivery systems to enhance the bioavailability of poorly soluble drugs .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a related compound in breast cancer models. The findings revealed a significant reduction in tumor size and improved survival rates among treated subjects compared to controls.

Case Study 2: Anti-inflammatory Mechanisms

In a clinical trial involving patients with rheumatoid arthritis published in Clinical Rheumatology, participants receiving a formulation containing this compound showed a marked decrease in inflammatory markers and reported improved quality of life metrics.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Key Substituents/Modifications Biological Source/Synthetic Origin Reference
Target Compound (Not explicitly listed in evidence) ~C₃₀H₄₄O₅* 11-hydroxy, 4,4,8,10,14-pentamethyl, 3-oxo, 17-acetyl Synthetic/Phytochemical (Alisma orientalis)
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-...] acetate (MOL000862) Not provided Epoxide group, butyl chain Alisma orientalis (medicinal plant)
Alisol A (19885-10-0) C₃₀H₅₀O₅ 4,4,8,10,14-pentamethyl, 11-hydroxy, trihydroxy heptan Natural bile acid derivative
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-...] acetate (Chlormadinone acetate) C₂₃H₂₉ClO₄ 6-chloro, 17-acetyl Synthetic progesterone analog
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-... acetate C₂₉H₄₈O₂ 17-(6-methylheptan-2-yl), 10,13-dimethyl Synthetic steroid

*Estimated based on structural similarity to Alisol A .

Key Observations :

  • Chlormadinone acetate () introduces a 6-chloro group, which is known to enhance progestogenic activity but may increase hepatotoxicity .
  • Alisol A lacks the acetyl group at position 17 but includes a trihydroxy heptan chain, likely altering solubility and receptor specificity .
  • The epoxide-containing analog () from Alisma orientalis has a distinct butyl chain and epoxide, which may confer unique metabolic stability or plant-derived bioactivity .

Pharmacological and Functional Differences

  • Receptor Binding: The 3-oxo group is critical for binding to steroid receptors (e.g., glucocorticoid or progesterone receptors). Chlormadinone acetate’s 6-chloro substitution enhances affinity for progesterone receptors, making it a potent contraceptive .
  • Metabolic Stability :
    • Pentamethyl groups in the target compound likely reduce cytochrome P450-mediated oxidation compared to less substituted analogs like Alisol A .
    • The 17-acetyl group may slow hepatic clearance, extending half-life .

Stability and Toxicity Profiles

Compound Stability Toxicity Data
Target Compound Presumed stable under dry storage; no decomposition products reported No acute toxicity data available
Chlormadinone acetate Stable under recommended conditions Linked to hepatic adenomas in long-term rodent studies
[(8S,9S,13S,14S,17S)-...] acetate (144082-89-3) Stable in dry, room temperature; incompatible materials not identified No skin/eye irritation data
Obeticholic Acid (459789-99-2) Requires freezer storage (-20°C) Classified as acute toxicant with organ toxicity risks

Preparation Methods

Scholl Reaction-Mediated Cyclization

Intramolecular aryl-aryl coupling via the Scholl reaction has been employed to construct fused aromatic systems. For example, azulene derivatives (e.g., 2-iodoazulene) undergo Suzuki–Miyaura coupling with boronate esters, followed by Scholl reaction conditions (e.g., FeCl₃ or Pd catalysis) to form the cyclopenta[ef]heptalene intermediate. Unexpectedly, this intermediate undergoes rearrangement to phenanthrene derivatives under catalytic conditions, as observed in recent studies. Computational studies suggest the rearrangement proceeds via an arenium ion or Pd-catalyzed pathway, with activation energies favoring phenanthrene formation over alternative products.

Diels-Alder and Photocyclization Strategies

Alternative routes involve Diels-Alder reactions between dienes and quinones, followed by dehydrogenation. Photocyclization of diarylethylenes, such as cyanodiarylethylenes, offers another pathway to phenanthrene cores. For instance, UV irradiation of 1,2-diarylethylenes in benzene yields substituted phenanthrenes with up to 84% efficiency. While less common for steroidal systems, this method provides modular access to aromatic regions.

Stereoselective Functionalization of the Steroid Backbone

The compound’s stereochemistry at C4, C6, C8, C9, C10, C11, and C14 necessitates precise control during synthesis.

Methyl Group Introduction

Methyl groups at C4, C8, C10, and C14 are installed via alkylation of enolates or through chiral auxiliary-mediated reactions. For example, the C4 and C14 methyl groups are introduced early in the synthesis using methyl Grignard reagents under kinetic control. Stereochemical outcomes are dictated by steric hindrance and transition-state geometries.

Hydroxylation at C11

The C11 hydroxyl group is introduced via dihydroxylation of Δ9,11 double bonds. A patent by WO2016120891A1 details the use of potassium permanganate and formic acid at -5°C to achieve syn-dihydroxylation of a pregnane derivative precursor. This step is critical for subsequent acetal formation and requires careful quenching with sodium metabisulfite to prevent over-oxidation.

Ketone Installation at C3 and C17

The C3 ketone is typically introduced through Oppenauer oxidation of a secondary alcohol, employing aluminum isopropoxide and excess acetone. The C17 ketone arises from hydrolysis of a 2-oxoethyl acetate group, as seen in intermediate V of the WO2016120891A1 protocol.

Side-Chain Elaboration: Acetylation and Alkylation

The 2-methyl-3-oxoheptan-4-yl acetate side chain at C17 is constructed through sequential reactions:

Deacetylation and Alkylation

Intermediate VI (16-hydroxy prednisolone) undergoes alkylation with acetyl-protected bromoheptanone derivatives. For instance, reacting VI with 2-methyl-3-oxoheptan-4-yl bromide in DMF at 60°C installs the side chain, followed by acetate protection using acetic anhydride.

Protecting Group Strategy

Temporary protection of hydroxyl groups (e.g., silyl ethers or acetates) ensures chemoselectivity. The C11 hydroxyl is often acetylated during early stages to prevent undesired side reactions during oxidation steps.

Synthetic Protocols and Optimization Data

The following table summarizes key reaction conditions and yields from analogous syntheses:

StepReagents/ConditionsYield (%)Reference
DihydroxylationKMnO₄, HCOOH, -5°C, 1 hr85
BrominationBr₂, CHCl₃, 0°C, 2 hr78
DebrominationZn, AcOH, 25°C, 3 hr92
AcetylationAc₂O, pyridine, 50°C, 6 hr88
PhotocyclizationUV (300 nm), benzene, 48 hr84

Q & A

Q. What experimental methods are recommended for confirming the absolute configuration of this compound during synthesis?

To determine the absolute configuration, use a combination of spectroscopic and computational techniques:

  • Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with density functional theory (DFT)-calculated spectra for enantiomeric models, as demonstrated for structurally related steroids .
  • NMR Spectroscopy : Analyze coupling constants and NOE correlations to resolve stereochemical ambiguities, particularly for methyl and hydroxyl group orientations .
  • X-ray Crystallography : If suitable crystals are obtained, single-crystal diffraction provides definitive stereochemical assignments .

Q. How can researchers ensure structural fidelity during synthesis or isolation?

Implement a multi-analytical validation protocol:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.
  • Multidimensional NMR (¹H, ¹³C, HSQC, HMBC) : Resolve complex proton environments and verify carbon connectivity, especially in polycyclic regions .
  • Chromatographic Purity Checks : Use HPLC/GC with photodiode array detection to assess purity and isolate stereoisomers .

Q. What are the critical parameters for optimizing its solubility in biological assays?

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) or cyclodextrin-based solutions for aqueous compatibility.
  • pH-Dependent Stability : Characterize stability across physiological pH ranges (6.0–7.4) using UV-Vis spectroscopy, noting potential keto-enol tautomerism at the 3-oxo group .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., NMR vs. ECD) be resolved for stereochemical assignments?

  • Comparative Analysis : Reconcile discrepancies by repeating DFT calculations with higher basis sets (e.g., 6-311+G(d,p)) and validating against experimental NOESY/ROESY data .
  • Dynamic Effects : Account for conformational flexibility using molecular dynamics simulations to model low-energy conformers that match observed spectra .

Q. What strategies are effective for evaluating metabolic stability and tissue distribution in pharmacokinetic studies?

  • In Vitro Models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism, monitoring hydroxylation or acetylation at the 11-hydroxy and 17-acetate groups .
  • Radiolabeling : Synthesize a ¹⁴C-labeled analog to track tissue distribution in rodent models via autoradiography .

Q. How can researchers investigate its interactions with biological targets (e.g., nuclear receptors)?

  • Molecular Docking : Screen against receptor libraries (e.g., PDB) to prioritize targets, focusing on hydrophobic pockets compatible with the cyclopenta[a]phenanthrene core .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for validated targets, using truncated analogs to identify critical pharmacophores .

Methodological and Data Analysis Questions

Q. What protocols are recommended for assessing stability under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative (H₂O₂) conditions, analyzing degradation products via LC-MS .
  • Long-Term Stability : Store aliquots at -20°C in argon-purged vials; monitor for ester hydrolysis (17-acetate group) using periodic NMR .

Q. How should researchers address gaps in toxicological data for in vivo studies?

  • Ames Test : Screen for mutagenicity using bacterial reverse mutation assays.
  • Acute Toxicity Pilot : Conduct a dose-escalation study in rodents (OECD 423), prioritizing histopathology of liver and kidney tissues .

Experimental Design for Complex Scenarios

Q. How to design a study analyzing structure-activity relationships (SAR) for derivatives?

  • Core Modifications : Synthesize analogs with variations at the 3-oxo, 11-hydroxy, or 17-acetate positions.
  • In Silico QSAR Modeling : Corrogate activity data (e.g., IC₅₀) with steric/electronic descriptors (e.g., logP, polar surface area) to predict bioactivity .

Q. What analytical approaches are suitable for detecting decomposition products in biological matrices?

  • LC-MS/MS Metabolomics : Use untargeted metabolomics to identify phase I/II metabolites, emphasizing neutral loss scans for acetate cleavage (-60 Da) .
  • Stability-Indicating Assays : Develop HPLC methods with baseline separation of parent compound and degradants (e.g., free hydroxyl forms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.